molecular formula C9H9F3O2 B8800962 4-Ethoxy-2-(trifluoromethyl)-phenol

4-Ethoxy-2-(trifluoromethyl)-phenol

Cat. No. B8800962
M. Wt: 206.16 g/mol
InChI Key: FFFDNYUQDANXCE-UHFFFAOYSA-N
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Patent
US07070838B2

Procedure details

Boron tribromide (11.8 g) was slowly added dropwise to dichloromethane (41 mL) cooled to −78° C., and then Compound (e) (6.47 g) dissolved in dichloromethane (60 mL) was slowly added dropwise at the same temperature and the mixture was stirred at room temperature for 2 hours. The reaction mixture was then poured into ice water and the aqueous layer was extracted with ether. The organic layers were combined, washed with saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 3.53 g of Compound (g).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C([O:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:9]=1)C>ClCCl>[F:16][C:15]([F:17])([F:18])[C:10]1[CH:9]=[C:8]([OH:7])[CH:13]=[CH:12][C:11]=1[OH:14]

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
41 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.47 g
Type
reactant
Smiles
C(C)OC1=CC(=C(C=C1)O)C(F)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise at the same temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=C(O)C=CC(=C1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.53 g
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.